N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative featuring a dihydropyridazine core substituted with a 4-methoxyphenyl group at the N1 position and a 2-methoxyphenyl carbamoyl methyl moiety at the C3 position. Pyridazinone derivatives are known for their diverse pharmacological activities, including protease inhibition, as highlighted in recent studies on Trypanosoma cruzi proteasome inhibitors . The compound’s synthesis likely involves amide coupling reactions, such as those mediated by HATU/DIPEA in DMF, followed by purification via silica gel chromatography, as described for structurally related analogs .
Properties
IUPAC Name |
1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-29-15-9-7-14(8-10-15)22-21(28)17-11-12-20(27)25(24-17)13-19(26)23-16-5-3-4-6-18(16)30-2/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBWRPURCUMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridazine core, followed by the introduction of methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamoyl linkage under controlled conditions, often using reagents like carbonyldiimidazole (CDI) or similar coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the dihydropyridazine core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its unique structure.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the dihydropyridazine core could interact with active sites or catalytic residues. This compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridazinone and pyridine carboxamide derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance. Key analogs are summarized in Table 1.
Substituent Effects on Physicochemical Properties
- This contrasts with Compound 11, where a 4-fluorophenyl group introduces electronegativity, favoring target binding in proteasome inhibitors .
- Carbamoyl Moieties : The 2-methoxyphenyl carbamoyl group in the target compound may engage in stronger hydrogen bonding (e.g., N–H···O interactions) compared to the cyclopropylcarbamoyl group in Compound 11, as suggested by graph-set analysis of hydrogen-bonding patterns in crystals .
Crystallographic and Conformational Analysis
- The target compound’s crystal structure would likely exhibit hydrogen-bonded dimers or chains via its carboxamide and pyridazinone carbonyl groups, as seen in related pyridazinone derivatives. Such patterns are critical for predicting solubility and stability, as validated by SHELX-based refinements .
Biological Activity
N-(4-methoxyphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's structure, synthesis, and biological effects, supported by research findings and data tables.
Structure and Synthesis
The molecular formula of this compound is C21H20N4O5, with a molecular weight of 408.4 g/mol. The compound features a dihydropyridazine core with two methoxyphenyl substituents and a carboxamide functional group, enhancing its lipophilicity and potential bioavailability.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions. Key steps include the formation of the dihydropyridazine core followed by the introduction of methoxyphenyl groups through carbamoylation reactions. Continuous flow reactors may be employed to improve yield and purity during industrial production.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. The mechanism of action likely involves binding to hydrophobic pockets in proteins, modulating biological pathways by inhibiting or activating specific enzymes or receptors.
Potential Therapeutic Applications
The compound's unique structure suggests several potential therapeutic applications:
- Anticancer Activity: Preliminary studies indicate that it may inhibit tumor growth by targeting specific cancer-related pathways.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro.
- Antimicrobial Properties: It may exhibit activity against certain bacterial strains, indicating potential as an antimicrobial agent .
Research Findings
A variety of studies have been conducted to elucidate the biological activity of this compound. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Hsieh et al. (2012) | Demonstrated anti-diabetic effects in animal models. |
| Rani et al. (2014) | Showed anti-inflammatory and analgesic properties in vitro. |
| Berest et al. (2011) | Reported antimicrobial activity against Gram-positive bacteria. |
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that treatment led to significant apoptosis in cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a marked reduction in paw swelling and inflammatory cytokine levels following administration of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
